2-(2-Aminoethyl)-6-methyl-1,2,6-thiadiazinane 1,1-dioxide
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Overview
Description
2-(2-Aminoethyl)-6-methyl-1,2,6-thiadiazinane 1,1-dioxide is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-6-methyl-1,2,6-thiadiazinane 1,1-dioxide typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor containing amino and thiadiazine functional groups. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethyl)-6-methyl-1,2,6-thiadiazinane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a range of derivatives with different functional groups .
Scientific Research Applications
2-(2-Aminoethyl)-6-methyl-1,2,6-thiadiazinane 1,1-dioxide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethyl)-6-methyl-1,2,6-thiadiazinane 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazine derivatives and heterocyclic compounds containing sulfur and nitrogen atoms. Examples include:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities.
1,3,4-Thiadiazole: Commonly found in various medications and known for its biological activity.
Properties
Molecular Formula |
C6H15N3O2S |
---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
2-(6-methyl-1,1-dioxo-1,2,6-thiadiazinan-2-yl)ethanamine |
InChI |
InChI=1S/C6H15N3O2S/c1-8-4-2-5-9(6-3-7)12(8,10)11/h2-7H2,1H3 |
InChI Key |
CZHFTSNSQPRERB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCN(S1(=O)=O)CCN |
Origin of Product |
United States |
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